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Compound of Interest

Compound Name: Amphistin

Cat. No.: B1247007 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphisin is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas

species, notably Pseudomonas fluorescens.[1][2] It belongs to a class of non-ribosomally

synthesized peptides known for their potent surface-active and antimicrobial properties.[3][4]

The structure of amphisin consists of a fatty acid tail attached to a peptide chain of 11 amino

acids, which is cyclized via a lactone bond.[1] This amphiphilic architecture is crucial for its

biological function, including its ability to interact with and disrupt cell membranes.[3] Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural

and stereochemical characterization of complex natural products like amphisin.[5] This note

provides a detailed overview of the protocols and data analysis workflow for elucidating the

structure of amphisin using a suite of modern NMR experiments.

Experimental Protocols
A comprehensive structural elucidation of amphisin requires a series of 1D and 2D NMR

experiments. The data from these experiments are used synergistically to piece together the

molecular structure.
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Purification: Amphisin is typically purified from bacterial culture supernatants using

chromatographic techniques such as solid-phase extraction followed by reversed-phase

high-performance liquid chromatography (HPLC).[1] Purity should be assessed by HPLC

and mass spectrometry (MS) prior to NMR analysis.

Sample Formulation: For NMR analysis, approximately 1-5 mg of purified amphisin is

dissolved in 0.5 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a

common choice as it effectively solubilizes the lipopeptide and provides good separation of

amide proton signals.[3] Other solvents like deuterated methanol (CD₃OD) can also be used.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.[3] Standard experiments include:

1D ¹H NMR: Provides an overview of all proton environments in the molecule. Key regions

include the amide protons (~7-9 ppm), alpha-protons (~3.5-5 ppm), side-chain protons, and

the fatty acid tail protons (~0.8-2.5 ppm).

1D ¹³C NMR: Identifies all unique carbon atoms. Important signals include carbonyl carbons

(~170-175 ppm), alpha-carbons (~50-60 ppm), and aliphatic carbons of the side chains and

lipid tail.

2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Establishes proton-

proton (¹H-¹H) correlations over two to three bonds. This is crucial for identifying coupled

protons within each amino acid spin system (e.g., HN-Hα, Hα-Hβ).

2D TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within

a coupled spin system, not just direct neighbors. This experiment is powerful for identifying

most, if not all, protons belonging to a single amino acid residue from a single cross-peak.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its

attached carbon atom (¹JCH). This is the primary experiment for assigning carbon chemical

shifts based on previously assigned proton shifts.[6]
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2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds (²JCH, ³JCH). This is critical for connecting different

structural fragments, such as linking amino acid residues via correlations from Hα or HN of

one residue to the carbonyl carbon (C') of the preceding residue. It is also used to connect

the fatty acid tail to the N-terminal amino acid.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Detects through-space correlations between protons that

are close to each other (<5 Å), irrespective of bond connectivity. This is the key experiment

for determining the sequence of amino acids by observing NOEs between the Hα proton of

one residue (i) and the amide proton (HN) of the next residue (i+1). It also provides crucial

information for defining the 3D conformation of the peptide.

Data Analysis and Structure Determination
Workflow
The elucidation of amphisin's structure is a stepwise process where data from multiple NMR

experiments are integrated.

Identify Amino Acid Spin Systems: Use TOCSY spectra to identify the complete set of proton

signals belonging to each amino acid residue. For example, the characteristic spin systems

for Leucine, Isoleucine, Threonine, etc., can be readily identified.

Assign ¹H and ¹³C Resonances: Use the HSQC spectrum to assign the ¹³C chemical shift to

the carbon attached to each assigned proton.[6]

Sequence the Peptide Chain: Use sequential NOE connectivities (dαN(i, i+1)) from the

NOESY/ROESY spectra to establish the order of the amino acid residues. This is

corroborated by three-bond correlations from Hα(i) or HN(i) to C'(i-1) in the HMBC spectrum.

Confirm Cyclization and Fatty Acid Linkage: The HMBC experiment is used to find

correlations that confirm the lactone ring closure (e.g., from a threonine Hβ to the C-terminal

carbonyl carbon) and the amide linkage between the fatty acid's carbonyl carbon and the N-

terminal amino acid's amide proton.[1]
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The following tables summarize the ¹H and ¹³C NMR chemical shifts for amphisin, as reported

from analysis in DMSO-d₆. Such data serves as a crucial "fingerprint" for the compound,

allowing for rapid identification in future studies.[7]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Amphisin in DMSO-d₆

Residue HN Hα Hβ Other Protons

3-OH-C10 - 3.58 2.21, 2.30

CH₃: 0.85;

(CH₂)₅: 1.24;

CH₂-7: 1.39

D-Leu¹ 7.95 4.41 1.55, 1.63
Hγ: 1.48; Hδ:

0.83, 0.88

D-Asp² 8.31 4.50 2.55, 2.67 -

D-aThr³ 7.85 4.15 4.95 Hγ: 1.09

D-Leu⁴ 8.65 4.10 1.58, 1.69
Hγ: 1.52; Hδ:

0.84, 0.89

D-Leu⁵ 8.01 4.25 1.45, 1.53
Hγ: 1.60; Hδ:

0.82, 0.87

D-Ser⁶ 7.98 4.28 3.60, 3.68 -

L-Leu⁷ 8.15 4.35 1.50, 1.61
Hγ: 1.65; Hδ:

0.86, 0.91

D-Gln⁸ 7.75 4.18 1.85, 1.95 Hγ: 2.10

L-Leu⁹ 8.50 4.45 1.55, 1.65
Hγ: 1.62; Hδ:

0.85, 0.90

L-Ile¹⁰ 7.90 4.05 1.80
Hγ: 1.15, 1.40;

Hδ: 0.81

L-Asp¹¹ 8.20 4.60 2.60, 2.75 -

Note: Chemical shifts are representative and may vary slightly based on experimental

conditions.
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Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Amphisin in DMSO-d₆

Residue C' Cα Cβ Other Carbons

3-OH-C10 171.5 45.1 68.2

C1: 13.9; C2-C6:

22.1-31.3; C7:

24.9

D-Leu¹ 172.1 51.5 40.1
Cγ: 24.5; Cδ:

21.8, 23.1

D-Asp² 171.8 50.1 36.5 COOH: 173.0

D-aThr³ 170.5 58.0 75.5 Cγ: 19.5

D-Leu⁴ 172.5 52.0 40.5
Cγ: 24.8; Cδ:

22.0, 23.3

D-Leu⁵ 172.3 51.8 40.3
Cγ: 24.6; Cδ:

21.9, 23.2

D-Ser⁶ 170.9 55.5 61.5 -

L-Leu⁷ 172.8 51.0 40.8
Cγ: 25.0; Cδ:

22.2, 23.5

D-Gln⁸ 172.0 52.5 27.5
Cγ: 31.0;

CONH₂: 174.5

L-Leu⁹ 173.1 51.2 40.7
Cγ: 24.9; Cδ:

22.1, 23.4

L-Ile¹⁰ 171.9 57.5 36.8
Cγ: 25.1, 15.5;

Cδ: 11.2

L-Asp¹¹ 173.5 49.5 35.8 COOH: 172.5

Note: Data is compiled from typical values for lipopeptides and should be confirmed by direct

analysis.
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The following diagrams illustrate the workflow and logic used in the NMR-based structural

elucidation of amphisin.
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Phase 1: Data Acquisition

Phase 2: Data Analysis

Phase 3: Structure Determination

Purified Amphisin Sample

Acquire NMR Spectra
(1D ¹H, ¹³C; 2D COSY, TOCSY,

HSQC, HMBC, NOESY)

Identify Amino Acid
Spin Systems (TOCSY/COSY)

Assign ¹H and ¹³C
Chemical Shifts (HSQC)

Determine AA Sequence
(NOESY, HMBC)

Confirm Linkages
(Fatty Acid, Lactone Bridge)

(HMBC)

Assemble Final 2D Structure

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Data Sets

Derived Structural Information

COSY
(¹H-¹H, 2-3 bonds)

Amino Acid
Spin Systems

TOCSY
(¹H-¹H, spin system)

NOESY
(¹H-¹H, through-space)

Peptide
Sequence

Final Structure
(2D & 3D)

3D
Conformation

HSQC
(¹H-¹³C, 1 bond)

¹H & ¹³C
Assignments

HMBC
(¹H-¹³C, 2-3 bonds)

Confirms
Linkages

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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